N-(4-iodophenyl)-N-methylacetamide
Description
N-(4-Iodophenyl)-N-methylacetamide (IUPAC name: N-methyl-N-[4-iodophenyl]acetamide) is a halogenated acetamide derivative with a molecular formula of C₉H₁₀INO and a molecular weight of 275.09 g/mol (calculated by adding a methyl group to N-(4-iodophenyl)acetamide, molecular weight 261.06 g/mol ). Structurally, it features an acetamide backbone substituted with a methyl group on the nitrogen and a para-iodophenyl ring. The iodine atom in the para position contributes to its electronic and steric properties, while the N-methyl group enhances lipophilicity compared to non-methylated analogs .
Properties
CAS No. |
62404-59-5 |
|---|---|
Molecular Formula |
C9H10INO |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(4-iodophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H10INO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3 |
InChI Key |
FDRHCZCXVDWMJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)I |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted N-Arylacetamides
The biological and physicochemical properties of halogenated acetamides are influenced by the halogen's size, electronegativity, and polarizability. Key analogs include:
- Halogen Effects: Evidence from maleimide derivatives (Table 3 in ) shows minimal impact of halogen size (F, Cl, Br, I) on inhibitory potency (IC₅₀ values: 4.34–7.24 μM for monoamine oxidase inhibitors). This suggests electronic effects may dominate over steric factors in certain biological contexts .
Functional Group Modifications
Ether and Hydroxyl Substituents
- N-(4-Ethoxyphenyl)acetamide (CAS: 62-44-2): The ethoxy group enhances solubility in organic solvents compared to iodinated analogs. Its molecular weight (179.22 g/mol) is significantly lower than this compound, reflecting iodine's heavy atom contribution .
- Paracetamol (N-(4-Hydroxyphenyl)acetamide) : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility (289,000+ patent references ). In contrast, the iodine atom in this compound reduces polarity but may improve stability against metabolic degradation .
Morpholine Derivatives
- Its molecular weight (346.16 g/mol) is higher due to the morpholine moiety .
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